5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
CAS No.: 80242-23-5
Cat. No.: VC8401655
Molecular Formula: C7H3Cl3N2O
Molecular Weight: 237.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80242-23-5 |
---|---|
Molecular Formula | C7H3Cl3N2O |
Molecular Weight | 237.5 g/mol |
IUPAC Name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile |
Standard InChI | InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H |
Standard InChI Key | GZOKBSGKQFQHRS-UHFFFAOYSA-N |
SMILES | C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl |
Canonical SMILES | C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for this compound is 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, reflecting its substitution pattern. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is functionalized at positions 3 and 5. The trichloroacetyl group () and the nitrile group () introduce significant electronic and steric effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 80242-23-5 | |
Molecular Formula | ||
Molecular Weight | 237.47 g/mol | |
Purity | 95% | |
Storage Conditions | Room temperature |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves multi-step functionalization of the pyrrole ring. A plausible route includes:
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Nitration or Halogenation: Introducing a nitro or halogen group at the 5-position to activate the ring for subsequent acylation.
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Trichloroacetylation: Reaction with trichloroacetyl chloride () in the presence of a Lewis acid catalyst (e.g., ) to install the trichloroacetyl group.
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Nitrile Introduction: Conversion of a precursor group (e.g., amine or halide) at the 3-position to a nitrile via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Trichloroacetylation | , , 0–5°C | ~60% |
Nitrile Formation | CuCN, DMF, 120°C | ~45% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors may enhance yield by maintaining precise temperature control during exothermic steps like acylation. Post-synthesis purification involves recrystallization from ethanol or chromatography to achieve the reported 95% purity .
Physicochemical Properties
Thermal Stability and Solubility
The compound is a solid at room temperature, with a melting point yet to be empirically determined. Its solubility profile is dominated by the polar nitrile and trichloroacetyl groups:
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High Solubility: Polar aprotic solvents (e.g., DMF, DMSO).
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Low Solubility: Nonpolar solvents (e.g., hexane, toluene).
Reactivity
The trichloroacetyl group acts as a strong electrophile, participating in nucleophilic acyl substitutions. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, enabling diverse derivatization .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s scaffold is valuable in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Its electron-deficient pyrrole core mimics bioactive motifs found in natural products .
Material Science
In polymer chemistry, it serves as a monomer for conductive polymers due to the electron-withdrawing groups enhancing electron mobility.
Comparison with Structural Analogs
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
The methylated derivative (CAS 135250-39-4) differs by a group on the pyrrole nitrogen, altering solubility and reactivity. For example, methylation reduces the compound’s susceptibility to oxidation at the nitrogen .
Table 3: Comparative Analysis
Property | 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile | Methylated Analog |
---|---|---|
Molecular Weight | 237.47 g/mol | 251.5 g/mol |
Purity | 95% | 99%+ |
Storage Temperature | Room temperature | Room temperature |
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